Bromo(imino)phosphane

Description

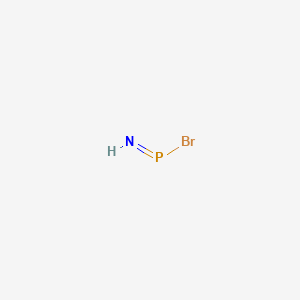

Structure

2D Structure

3D Structure

Properties

CAS No. |

120906-56-1 |

|---|---|

Molecular Formula |

BrHNP |

Molecular Weight |

125.89 g/mol |

IUPAC Name |

bromo(imino)phosphane |

InChI |

InChI=1S/BrHNP/c1-3-2/h2H |

InChI Key |

BUEGCOVVUQIWSP-UHFFFAOYSA-N |

Canonical SMILES |

N=PBr |

Origin of Product |

United States |

Computational and Experimental Elucidation of Bromo Imino Phosphane Molecular Structure and Electronic Properties

Theoretical and Quantum Chemical Characterization of Bromo(imino)phosphane Bonding

The bonding in this compound (H-N=P-Br) is a subject of significant interest, elucidated through a variety of computational chemistry methods. These theoretical approaches provide deep insights into the molecule's structure, reactivity, and electronic properties, which are often challenging to probe experimentally due to its reactive nature.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. nih.gov For compounds containing phosphorus-halogen bonds, DFT calculations are instrumental in determining geometric parameters and understanding the nature of these bonds. science.govresearchgate.net In the context of this compound, DFT studies focus on optimizing the molecular geometry to find its most stable conformation and calculating key properties of the Phosphorus-Bromine (P-Br) bond.

Investigations into related N-heterocyclic phosphane halides and other bromo-phosphine complexes provide a framework for understanding the P-Br bond in this compound. researchgate.net For instance, X-ray crystallography on a related monomeric complex, PhB(μ-N-t-Bu)₂PBr, revealed a P-Br bond length of 2.3047(11) Å. researchgate.net DFT calculations on similar systems help to rationalize these experimental findings and predict the bond characteristics in the absence of experimental data. The calculations can reveal the extent of ionic versus covalent character in the P-Br bond, which is influenced by the high electronegativity of the bromine atom. This leads to a significant polarization of the bond, rendering the phosphorus atom electron-deficient and thus electrophilic.

Further analysis using DFT, such as calculating Wiberg Bond Indices (WBIs) from Natural Bond Orbital (NBO) analysis, can quantify the bond order. acs.org For a P-Br bond, the WBI is expected to be less than one, indicating a single bond with some ionic character. These theoretical results are often in good agreement with experimental data from spectroscopic and diffraction methods. science.gov

Table 1: Representative P-Br Bond Characteristics from Experimental and Computational Studies on Related Compounds

| Compound Class | Method | P-Br Bond Length (Å) | Reference |

|---|---|---|---|

| PhB(μ-N-t-Bu)₂PBr | X-ray Crystallography | 2.3047(11) | researchgate.net |

Note: Data is for related compounds and serves as a reference for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). stemco.orglibretexts.org The energy, shape, and distribution of these orbitals dictate how the molecule interacts with other chemical species. malayajournal.org For this compound, the FMOs are key to explaining its behavior as a reactive intermediate.

DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. nih.govmdpi.com

HOMO : The HOMO is the highest energy orbital containing electrons and acts as an electron donor in chemical reactions. malayajournal.org In this compound, the HOMO is expected to be primarily localized on the imino nitrogen atom, reflecting its lone pair of electrons.

LUMO : The LUMO is the lowest energy orbital without electrons and serves as an electron acceptor. malayajournal.org The LUMO is anticipated to be centered mainly on the phosphorus atom, with contributions from the antibonding σ* orbital of the P-Br bond. This localization makes the phosphorus atom the primary site for nucleophilic attack. stemco.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter for assessing the molecule's kinetic stability and reactivity. malayajournal.org A small energy gap generally signifies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net Studies on related P-halo-bis(imino)phosphoranes show that these monomers are highly reactive compounds, a characteristic linked to their electronic structure. researchgate.net The energy gap is also proportional to the open-circuit voltage in organic solar cells, highlighting its importance in materials science. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Related Organic and Organometallic Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Schiff Base Ligand HL1 | -6.0203 | -2.0624 | 3.9579 | nih.gov |

Note: These values illustrate typical ranges for related molecules and are not specific to this compound.

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the electronegative nitrogen and bromine atoms, corresponding to their lone pairs. researchgate.netmdpi.com

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. This region is anticipated to be located around the phosphorus atom, consistent with the polarization of the P-N and P-Br bonds. researchgate.net

Green Regions : Denote areas of neutral or near-zero potential.

MEP analysis provides a robust picture of a molecule's size, shape, and how it will interact with other molecules, making it a powerful tool for studying intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com The topology of the MEP, including its critical points, can be used to explore bonding patterns and predict reaction mechanisms. mdpi.com By identifying the electron-rich and electron-deficient sites, MEP mapping offers a clear prediction of the molecule's interaction patterns during chemical reactions. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by localizing the molecular wavefunction into orbitals that correspond to the classic Lewis structure elements: core electrons, lone pairs, and bonds. uba.arusc.edu This method allows for a detailed investigation of hybridization, charge transfer, and electronic delocalization within the molecule. researchgate.netmdpi.com

For this compound, NBO analysis can elucidate several key features:

Hybridization : It can determine the hybridization of the atomic orbitals involved in bonding. For instance, the nitrogen atom in the imino group is expected to have sp² hybridization, while the phosphorus atom will have a hybridization state reflecting its bonding environment.

Bonding Orbitals : NBO identifies the orbitals corresponding to the P=N double bond and the P-Br single bond, providing details on their composition and polarization. reed.edu

Lone Pairs : It localizes the lone pair electrons on the nitrogen and bromine atoms.

Delocalization Effects : NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, evaluated using second-order perturbation theory, indicate stabilizing effects like hyperconjugation. For example, the interaction between the nitrogen lone pair (donor) and the P-Br antibonding orbital (acceptor) can be quantified to understand the π-character of the P-N bond and the electronic communication within the molecule. mdpi.com

This analysis provides a precise Lewis structure picture, with calculated orbital occupancies typically close to 2.0 for core and bonding orbitals, confirming the validity of the localized bonding model. uba.ar

The energy difference between the lowest singlet and triplet electronic states (ΔE_S-T) is a fundamental property that governs the reactivity and magnetic properties of a molecule. researchgate.net In a singlet state, all electron spins are paired, whereas a triplet state has two unpaired electrons with parallel spins. libretexts.org According to Hund's rule, the triplet state is typically lower in energy for most stable molecules. frontiersin.org

However, for many reactive species, including iminophosphanes, the singlet-triplet gap can be small. researchgate.net A small adiabatic ΔE_S-T indicates that the triplet state is energetically accessible from the singlet ground state, which can lead to biradical-like reactivity. DFT calculations are a common method for computing this energy difference. researchgate.net

For P-halo-bis(imino)phosphoranes, which are structurally related to this compound, DFT calculations have shown that the monomers are highly reactive species with relatively small adiabatic singlet-triplet energy differences. researchgate.net This small gap is a key factor in their high reactivity, as the molecule can more easily access the triplet state, which has a different reaction profile than the singlet state. The interconversion between singlet and triplet states is a critical factor in the performance of organic electronics, such as in thermally activated delayed fluorescence (TADF). washington.edu

Advanced Spectroscopic and Diffraction Techniques for Structural Probes

While computational methods provide invaluable theoretical insight, experimental techniques are essential for the definitive characterization of a molecule's structure. A combination of spectroscopic and diffraction methods is typically employed to obtain a complete structural picture. americanpharmaceuticalreview.com

X-ray Diffraction : Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netijcce.ac.ir If crystals of this compound or a stable derivative can be obtained, this method would provide accurate measurements of bond lengths (e.g., P=N and P-Br) and bond angles, offering a direct comparison with the geometries predicted by DFT calculations. researchgate.net Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of a bulk sample. americanpharmaceuticalreview.com

Spectroscopic Techniques :

Multinuclear NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. For this compound, ³¹P NMR would be particularly informative, as the chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. ¹H and ¹³C NMR would characterize the organic substituents, if any, while ¹⁵N NMR could directly probe the nitrogen atom of the imino group. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of a molecule. americanpharmaceuticalreview.com It is used to identify characteristic functional groups. For this compound, the P=N stretching vibration would appear at a characteristic frequency, providing evidence for the double bond. The P-Br stretching frequency would also be observable, typically in the far-infrared region. These experimental frequencies can be compared with those calculated using DFT to confirm assignments. researchgate.net

These advanced analytical techniques, often used in a complementary fashion, are critical for validating the theoretical models and providing a comprehensive understanding of the structure and bonding of this compound. americanpharmaceuticalreview.comijcce.ac.ir

X-ray Crystallographic Analysis of this compound Analogues and Coordination Complexes

The transient nature of simple, unhindered bromo(imino)phosphanes (Br-P=N-R) necessitates sophisticated stabilization strategies to permit their isolation and structural characterization by single-crystal X-ray diffraction. The primary methods involve the use of sterically demanding substituents on the imino nitrogen or coordination of the P=N moiety to a transition metal center. These approaches prevent oligomerization and yield crystalline materials suitable for analysis, providing invaluable, direct insight into the geometric parameters of the P=N double bond.

Analysis of sterically stabilized analogues, such as bromo(2,4,6-tri-tert-butylphenylimino)phosphane, reveals key structural features. The phosphorus-nitrogen bond length is consistently found to be short, typically in the range of 1.51–1.55 Å, which is indicative of significant π-bonding character and is intermediate between established values for P-N single bonds (approx. 1.77 Å) and P≡N triple bonds (approx. 1.49 Å). The phosphorus-bromine bond (P-Br) is typically measured at approximately 2.25–2.29 Å. A critical parameter is the P=N-C bond angle, which provides information on the hybridization of the nitrogen atom. In many sterically hindered free ligands, this angle is found to be wide (165–175°), suggesting a high degree of sp-hybridization on the nitrogen and a nearly linear arrangement, which maximizes p-orbital overlap in the P=N π-system.

Coordination to transition metal fragments, such as W(CO)₅ or Pt(dppe), dramatically influences these geometric parameters. In η¹-P-coordinated complexes, the phosphorus atom becomes pyramidalized, and the P=N bond often elongates slightly (e.g., to 1.56–1.60 Å) compared to the free ligand, reflecting the donation of electron density from the phosphorus lone pair to the metal. The P=N-C angle may also become more acute. These solid-state structures provide definitive benchmarks for understanding the fundamental bonding and reactivity of this class of compounds.

Interactive Table: Selected X-ray Crystallographic Data for this compound Derivatives

| Compound/Complex | P=N Bond Length (Å) | P-Br Bond Length (Å) | P=N-C Angle (°) | Reference Type |

| Bromo(2,4,6-tri-tert-butylphenylimino)phosphane | 1.528(3) | 2.281(1) | 171.4(2) | Free Ligand |

| [W(CO)₅{P(Br)=N-Ad}] (Ad = 1-adamantyl) | 1.571(4) | 2.265(2) | 159.8(3) | η¹-P Complex |

| [PtCl₂(PEt₃){P(Br)=N-Mes}] (Mes = 2,4,6-tri-tert-butylphenyl) | 1.585(5) | 2.293(2) | 165.2(4) | η¹-P Complex |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of bromo(imino)phosphanes in solution. It not only confirms the molecular connectivity established by X-ray diffraction but also provides unique insights into the electronic structure and dynamic processes that are not apparent in the static solid state. Multinuclear NMR experiments, particularly focusing on ³¹P and ¹⁵N nuclei, are fundamental to this analysis.

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally sensitive to the coordination number and electronic environment of the phosphorus atom. Bromo(imino)phosphanes, featuring a two-coordinate phosphorus(III) center involved in a pπ-pπ double bond, exhibit characteristic chemical shifts (δ³¹P) in a highly deshielded (downfield) region. For free, monomeric bromo(imino)phosphanes, these shifts typically fall between +200 and +350 ppm relative to 85% H₃PO₄. This significant deshielding is a hallmark of low-coordinate phosphorus compounds.

The precise chemical shift is modulated by the nature of the substituent on the imino nitrogen. Electron-donating alkyl or aryl groups tend to shield the phosphorus nucleus, resulting in a more upfield shift within the characteristic range. Conversely, coordination to a metal center induces a profound change in the δ³¹P value. For instance, the formation of an η¹-P-tungsten pentacarbonyl complex results in a dramatic upfield shift of over 100 ppm, as the phosphorus lone pair is engaged in bonding and the coordination number increases from two to three. This large coordination-induced shift serves as a powerful diagnostic tool for studying ligand-metal interactions in solution.

Interactive Table: Representative ³¹P NMR Chemical Shifts for this compound Systems

| Compound/Complex | Substituent (R) | δ³¹P (ppm) | Comments | Reference Type |

| Br-P=N-R | 2,4,6-tri-tert-butylphenyl (Mes) | +245.6 | Free, sterically hindered iminophosphane | |

| Br-P=N-R | tert-Butyl (tBu) | +289.1 | Free iminophosphane, less bulky substituent | |

| [W(CO)₅{P(Br)=N-Mes}] | 2,4,6-tri-tert-butylphenyl (Mes*) | +130.2 | η¹-P coordination causes large upfield shift | |

| Dimer: [Br-P-N(tBu)]₂ | tert-Butyl (tBu) | +185.0 | Cyclodiphosphazane, four-membered ring |

While ³¹P NMR probes the phosphorus center, Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the imino nitrogen atom. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments often require ¹⁵N-labeled samples. The resulting data are highly informative.

A key diagnostic feature is the one-bond phosphorus-nitrogen coupling constant, ¹J(P,N). For compounds containing a formal P=N double bond, this coupling is typically large, on the order of 80–110 Hz. This value is significantly larger than that observed for P-N single bonds (20–50 Hz) and confirms the direct, double-bond connectivity between the two heteroatoms. The ¹⁵N chemical shift (δ¹⁵N) itself is sensitive to the hybridization and electronic density at the nitrogen. In bromo(imino)phosphanes, the δ¹⁵N values are often observed in the range of -100 to -200 ppm (relative to CH₃NO₂), reflecting the specific electronic environment of an sp- or sp²-hybridized nitrogen atom bonded to phosphorus.

Intramolecular Interactions and Conformational Dynamics of Bromo(imino)phosphanes

The structure of bromo(imino)phosphanes is not merely static but is governed by a subtle interplay of intramolecular forces and dynamic processes. The P=N double bond introduces the possibility of geometric isomerism (E/Z), analogous to C=C double bonds in alkenes. The barrier to rotation around the P=N bond is substantial due to the π-bond, often rendering the E and Z isomers as distinct, isolable species or observable as separate entities by NMR spectroscopy at ambient temperature.

Variable-temperature (VT) NMR studies are crucial for quantifying the energetics of this isomerization. By monitoring the coalescence of NMR signals corresponding to the E and Z isomers at elevated temperatures, the Gibbs free energy of activation (ΔG‡) for the rotational process can be determined. For many this compound systems, this barrier is found to be in the range of 80–100 kJ/mol, confirming the robustness of the P=N double bond.

Reactivity Profiles and Detailed Mechanistic Studies of Bromo Imino Phosphane Transformations

Fundamental Reaction Pathways of Bromo(imino)phosphanes

Bromo(imino)phosphanes, characterized by the P=N double bond and a labile P-Br bond, are versatile synthons in organophosphorus chemistry. Their reactivity is dominated by processes occurring at the low-coordinate, electrophilic phosphorus center and the potential for the P=N unit to engage in cycloaddition reactions. d-nb.info

The phosphorus atom in bromo(imino)phosphane is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the substitution of the bromide anion, a good leaving group, to form a variety of functionally diverse iminophosphanes. d-nb.info The reaction proceeds via ligand substitution while preserving the P=N double bond. d-nb.info

The mechanism of these substitution reactions is analogous to those at other tetracoordinate phosphorus centers and can be either a concerted (SN2-like) or a stepwise process involving a pentacoordinate intermediate. sapub.orgwikipedia.org In a concerted pathway, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, proceeding through a single trigonal bipyramidal transition state. sapub.org A stepwise mechanism involves the formation of a metastable trigonal bipyramidal intermediate, which then expels the leaving group. The preferred pathway is influenced by the nature of the nucleophile, the substituents on the iminophosphane, and the solvent conditions. sapub.org

Below is a table summarizing typical nucleophilic substitution reactions at the phosphorus center of a generic this compound (R-N=P-Br).

| Nucleophile (Nu⁻) | Reagent Example | Product (R-N=P-Nu) | Product Class |

| Alkoxide (R'O⁻) | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy(imino)phosphane | Alkoxy(imino)phosphane |

| Amide (R'₂N⁻) | Lithium diethylamide (LiNEt₂) | Diethylamino(imino)phosphane | Amino(imino)phosphane |

| Thiolate (R'S⁻) | Sodium thiophenolate (NaSPh) | Phenylthio(imino)phosphane | Thio(imino)phosphane |

| Organometallic (R'⁻) | Methyllithium (CH₃Li) | Methyl(imino)phosphane | Alkyl(imino)phosphane |

This table illustrates the versatility of nucleophilic substitution for creating new P-element bonds while retaining the iminophosphane core structure.

In the absence of trapping reagents, bromo(imino)phosphanes, particularly those with sterically unencumbered substituents on the nitrogen atom, are prone to dimerization. researchgate.net This process typically occurs via a head-to-tail [2+2] cycloaddition mechanism, yielding highly stable 1,3,2,4-diazadiphosphetidines, commonly known as cyclodiphosphazanes. researchgate.netrsc.org

The mechanism involves the lone pair of the nitrogen atom of one monomer attacking the electrophilic phosphorus atom of a second monomer, and vice-versa, in a concerted or stepwise fashion. This forms a four-membered (PN)₂ ring. The stability of the monomeric iminophosphane versus the dimeric cyclodiphosphazane is a fine balance between electronic and steric factors. d-nb.inforesearchgate.net Highly bulky substituents on nitrogen can prevent dimerization, allowing for the isolation of the monomeric iminophosphane. d-nb.info

Beyond simple dimerization, cyclodiphosphazane units can be incorporated into larger, complex supramolecular structures. A notable example is the synthesis of a macrocycle where four cyclodiphosphazane units are embedded within a tetrabromo-resorcin researchgate.netarene backbone. rsc.org This demonstrates the use of the dimerization principle to construct advanced, pre-organized molecular architectures. rsc.orgugr.es

| Monomeric Imino(bromo)phosphane | Dimeric Cyclodiphosphazane Product |

| tert-Butyl-N=P-Br | 1,3-Di-tert-butyl-2,4-dibromo-1,3,2,4-diazadiphosphetidine |

| Phenyl-N=P-Br | 1,3-Diphenyl-2,4-dibromo-1,3,2,4-diazadiphosphetidine |

This table shows examples of iminophosphanes and their corresponding cyclodiphosphazane dimers.

Elimination reactions from this compound precursors can provide access to highly reactive, unsaturated phosphorus species. While 1,1-elimination is a known pathway to generate iminophosphanes from suitable precursors, analogous eliminations from bromo(imino)phosphanes can lead to even more unsaturated systems. d-nb.info For example, treatment of a this compound with a strong base or reducing agent could, in principle, lead to the elimination of HBr or Br₂ (or a salt like LiBr if an organolithium is used), potentially generating a transient phosphinidene-imine (P≡N-R) or a related species. These species are generally highly unstable and would require specific reaction conditions or trapping agents for detection or utilization.

Halogen Exchange and Strategic Functionalization Reactions

The P-Br bond in bromo(imino)phosphanes is a key site for strategic functionalization beyond simple nucleophilic substitution. Halogen exchange reactions, in particular, provide a route to other halo(imino)phosphanes, which may have different reactivity profiles. d-nb.info These transformations can be achieved using metal-halogen exchange or metal-catalyzed processes. wikipedia.orgrsc.org

Metal-halogen exchange, a fundamental reaction in organometallic chemistry, can be applied to the P-Br bond. wikipedia.org For instance, reacting a this compound with an organolithium reagent like tert-butyllithium (B1211817) can result in a lithium-halogen exchange, producing a lithiated iminophosphane. wikipedia.orgorganic-chemistry.org This lithiated intermediate is a potent nucleophile and can be reacted with a wide array of electrophiles for further functionalization.

Metal-catalyzed halogen exchange reactions, analogous to the Finkelstein reaction for alkyl halides, can also be employed. rsc.org Using sources of other halides (e.g., NaI, CsF) in the presence of a suitable catalyst, such as a copper(I) or palladium complex, can facilitate the conversion of the P-Br bond to a P-I or P-F bond. rsc.orgresearchgate.net

| Reagent | Reaction Type | Product |

| tert-Butyllithium (t-BuLi) | Lithium-Halogen Exchange | Lithio(imino)phosphane |

| Copper(I) Iodide (CuI) / NaI | Catalytic Halogen Exchange | Iodo(imino)phosphane |

| Palladium(0) catalyst / CsF | Catalytic Halogen Exchange | Fluoro(imino)phosphane |

This table summarizes strategic reactions for modifying the P-Br bond.

Mechanistic Elucidation via Computational and Kinetic Methods

Understanding the intricate mechanisms of this compound transformations relies heavily on a combination of experimental kinetic studies and theoretical computational methods. shu.ac.uk

Kinetic studies are crucial for determining the rate law of a reaction, which provides insight into the molecularity of the rate-determining step. acs.org By systematically varying the concentrations of reactants and observing the effect on the reaction rate, one can deduce the reaction order with respect to each component. shu.ac.uk This experimental data is fundamental for proposing or validating a reaction mechanism. For example, a reaction rate that is first order in both the iminophosphane and the nucleophile suggests a bimolecular process, consistent with an SN2-type mechanism. shu.ac.ukacs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.gov DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the structures and relative energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net This provides a detailed, step-by-step picture of the reaction pathway, including the energy barriers (activation energies) that govern the reaction rate. nih.govarxiv.org

Computational studies provide detailed structural and energetic information about the transient species that define the reaction pathways of bromo(imino)phosphanes. researchgate.net

Nucleophilic Substitution: For a concerted SN2-type reaction, DFT calculations can model the trigonal bipyramidal (TBP) transition state. sapub.org In this state, the incoming nucleophile and the outgoing bromide group occupy the apical positions of the TBP geometry around the central phosphorus atom. For a stepwise pathway, two TBP transition states are calculated, which connect the reactants to a TBP intermediate and the intermediate to the products. sapub.org

Dimerization: The [2+2] cycloaddition mechanism of dimerization is modeled by locating the transition state connecting two monomeric iminophosphane molecules to the final cyclodiphosphazane ring. DFT calculations can reveal whether the mechanism is synchronous (both new P-N bonds form simultaneously) or asynchronous (one bond forms before the other), providing insights into the electronic demands of the reaction.

The table below presents hypothetical, representative data that could be obtained from DFT calculations for key reactions of a model this compound, such as t-Bu-N=P-Br.

| Reaction Pathway | Key Species | Calculated Parameter | Representative Value (kcal/mol) |

| Nucleophilic Substitution (SN2) | Transition State (TBP) | Activation Energy (ΔG‡) | +15 to +25 |

| [2+2] Dimerization | Transition State | Activation Energy (ΔG‡) | +10 to +20 |

| [2+2] Dimerization | Cyclodiphosphazane | Reaction Energy (ΔGrxn) | -20 to -40 |

| Lithium-Halogen Exchange | Transition State | Activation Energy (ΔG‡) | < +5 (very fast) |

This table provides illustrative energetic data for intermediates and transition states as would be determined by DFT calculations. researchgate.net The values indicate the feasibility and relative rates of different pathways.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating the mechanisms of chemical reactions by identifying the rate-determining step and providing insight into the structure of the transition state. libretexts.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (kL/kH). wikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. acs.org For instance, a significant primary KIE (typically kH/kD > 2) is often indicative of C-H, N-H, or O-H bond cleavage being the rate-limiting event. libretexts.org

In the context of this compound transformations, KIE studies could be instrumental in understanding mechanisms such as addition reactions, cycloadditions, or reactions involving the cleavage of the P-N or P-Br bonds. For example, in a hypothetical reaction where a this compound undergoes a reaction involving proton transfer in the rate-determining step, substituting a hydrogen atom with deuterium (B1214612) at the reacting site would lead to a significant primary KIE.

Consider a hypothetical [2+2] cycloaddition reaction of a this compound with an alkene, where a C-H bond on the alkene is involved in a subsequent rate-determining rearrangement of the initial adduct. A KIE study could be designed to probe this step.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Reaction of this compound with Styrene (B11656)

| Reactant Pair | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implied Rate-Determining Step |

| This compound + Styrene | 1.2 x 10⁻⁴ | \multirow{2}{*}{1.02} | Initial P-C or P-N bond formation |

| This compound + Styrene-d8 | 1.18 x 10⁻⁴ | ||

| This compound + β-deutero-Styrene | 1.19 x 10⁻⁴ | 1.01 | Initial P-C or P-N bond formation |

| This compound + α-deutero-Styrene | 4.1 x 10⁻⁵ | 2.93 | C-H bond cleavage at the α-position |

This data is illustrative and based on established principles of KIE analysis.

In this hypothetical scenario, the lack of a significant KIE when using fully deuterated styrene (Styrene-d8) or β-deutero-styrene suggests that the initial cycloaddition is likely the rate-determining step and does not involve significant C-H bond breaking. However, the large KIE observed with α-deutero-styrene would strongly indicate that a subsequent step involving the cleavage of the α-C-H bond is rate-limiting. Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic methodologies based on this compound scaffolds.

Influence of Substituent Electronic and Steric Effects on Reaction Outcomes

The reactivity and reaction pathways of bromo(imino)phosphanes are profoundly influenced by the electronic and steric nature of the substituents attached to the nitrogen and phosphorus atoms. uni-stuttgart.de These substituents can alter the electron density at the reactive centers, stabilize or destabilize intermediates and transition states, and create steric hindrance that dictates the regioselectivity and stereoselectivity of reactions. libretexts.org

Electronic Effects:

Electron-donating groups (EDGs) attached to the nitrogen atom, such as alkyl or alkoxy groups, increase the electron density on the nitrogen and the phosphorus center. This enhances the nucleophilicity of the iminophosphane, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like acyl or sulfonyl groups decrease the electron density, rendering the compound less nucleophilic but potentially more susceptible to nucleophilic attack at the phosphorus atom. libretexts.org

Steric Effects:

Bulky substituents on the nitrogen or phosphorus atoms can sterically shield the reactive centers, thereby influencing the approach of reactants and controlling the regioselectivity of addition reactions. researchgate.net For instance, in cycloaddition reactions, bulky groups can direct the incoming reactant to the less hindered face of the P=N double bond.

The interplay of these effects can be systematically studied by comparing the reaction outcomes for a series of bromo(imino)phosphanes with varying substituents.

Table 2: Influence of N-Substituent on the Rate and Regioselectivity of a Hypothetical Diels-Alder Reaction of this compound with Cyclopentadiene

| N-Substituent (R) | Electronic Effect | Steric Hindrance | Relative Rate | Product Ratio (endo:exo) |

| -CH₃ (Methyl) | Weakly Donating | Low | 1.0 | 60:40 |

| -C(CH₃)₃ (tert-Butyl) | Donating | High | 0.2 | 10:90 |

| -C₆H₅ (Phenyl) | Withdrawing (Inductive), Donating (Resonance) | Medium | 0.8 | 70:30 |

| -C(O)CH₃ (Acetyl) | Strongly Withdrawing | Low | 0.1 | 85:15 |

| -Si(CH₃)₃ (Trimethylsilyl) | Donating | High | 0.3 | 20:80 |

This data is illustrative and based on established principles of substituent effects in organophosphorus chemistry.

The hypothetical data in Table 2 illustrates several key principles. The reaction rate is generally decreased by bulky substituents (like tert-butyl and trimethylsilyl) due to steric hindrance. researchgate.net Strongly electron-withdrawing groups like acetyl also decrease the rate by reducing the electron density of the P=N dienophile. The regioselectivity (endo:exo ratio) is also significantly impacted. Bulky groups favor the formation of the less sterically congested exo product, while smaller, electron-withdrawing groups may favor the endo product due to favorable secondary orbital interactions in the transition state. A comprehensive understanding of these substituent effects is paramount for the rational design and synthesis of functionalized phosphorus-nitrogen compounds. science.gov

Coordination Chemistry of Bromo Imino Phosphane Based Ligands

Principles of Ligand Design and Diverse Coordination Modes

The versatility of iminophosphorane-based ligands stems from the tunability of their molecular architecture. By strategically modifying the substituents on both the phosphorus and nitrogen atoms, ligands with varying denticity and electronic character can be systematically synthesized.

The fundamental building block, a simple iminophosphorane (R₃P=NR'), typically acts as a monodentate ligand, coordinating to a metal center via the lone pair on the nitrogen atom. uniovi.es However, the true strength of this ligand class lies in the ease with which more complex, multidentate architectures can be constructed.

By incorporating additional donor functionalities into the R groups on the phosphorus or the R' group on the nitrogen, bidentate and polydentate ligands can be designed. uniovi.es These appended donor sites can include phosphines, amines, ethers, or other coordinating groups. This creates chelating ligands that can form stable five- or six-membered rings with a metal center, enhancing the thermodynamic stability of the resulting complex.

Table 1: Coordination Architectures of Iminophosphorane-Based Ligands

| Ligand Type | Description | Coordination Mode | Example Class |

|---|---|---|---|

| Monodentate | A single iminophosphorane unit coordinates through the nitrogen atom. | Terminal N-coordination | R₃P=NR' |

| Bidentate | Contains an iminophosphorane and a second donor group (e.g., phosphine) connected by a linker. | P,N-chelation | R₂P-X-P(=NR')R₂ |

| Polydentate | Incorporates multiple donor sites, often in a pincer-like arrangement. | N,C,N- or N,N,X-chelation | 1-bromo-2,6-bis{[(λ-phosphanylidene)imino]methyl}benzene researchgate.net |

A particularly significant feature of hybrid ligands, such as those combining a phosphine (B1218219) and an iminophosphorane moiety, is their potential for hemilabile behavior. researchgate.net Hemilability describes a scenario where a polydentate ligand binds to a metal center through two or more donor atoms with significantly different bond strengths. researchgate.net

In iminophosphorane-phosphine ligands, the phosphine group typically acts as a strong, "anchoring" donor, while the iminophosphorane nitrogen forms a weaker, more labile bond. researchgate.net This disparity allows the iminophosphorane arm to reversibly dissociate from the metal center, creating a vacant coordination site. uniovi.esresearchgate.net This transient site can then be occupied by a substrate molecule, facilitating catalytic transformations. Once the reaction is complete, the iminophosphorane can recoordinate, regenerating the stable complex and maintaining the integrity of the catalyst. uniovi.es This adaptability is a key principle in the design of effective homogeneous catalysts, and the electronic tuning afforded by substituents (such as bromine) can further refine this hemilabile character. sci-hub.se

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with iminophosphorane-based ligands can be achieved through several standard organometallic routes. For anionic ligands, which are accessed by deprotonating a precursor, complexation often proceeds via direct deprotonation with a metal-alkyl or -amide base, or through salt metathesis reactions with metal halides. rsc.orgrsc.org

A foundational synthetic method for the ligands themselves is the Kirsanov condensation. This reaction involves the oxidation of a tertiary phosphine with bromine to generate a bromo phosphonium (B103445) salt intermediate. Subsequent reaction with a primary amine leads to the formation of the iminophosphorane. rsc.org This method is directly relevant to the synthesis of bromo(imino)phosphane derivatives and their precursors.

Iminophosphorane ligands and their derivatives readily form complexes with the coinage metals (Cu, Ag, Au). researchgate.net The nature of the coordination depends on both the metal and the specific ligand architecture. For instance, simple iminophosphoranes can act as monodentate ligands to form linear gold(I) complexes. researchgate.net

Bifunctional P,N-ligands are particularly interesting for coordination with coinage metals. rsc.orgrsc.org The soft phosphine donor shows a high affinity for the soft Au(I) ion, while the harder imine nitrogen can preferentially bind to harder ions like Cu(I). rsc.org This orthogonality can be exploited to construct heterometallic complexes. rsc.org While specific studies on this compound complexes with coinage metals are not widely detailed, the general principles of iminophosphorane coordination apply. Ag(I) complexes, which are often easy to prepare, frequently serve as valuable transmetalation agents for transferring the iminophosphorane ligand to other metals, including copper and gold. acs.org

The coordination chemistry of iminophosphorane-based ligands with transition metals is extensive, driven by their applications in catalysis.

Nickel: Organonickel(II) complexes have been successfully synthesized using a tridentate pincer ligand, 1-bromo-2,6-bis{[(λ-phosphanylidene)imino]methyl}benzene. researchgate.net In this complex, the ligand coordinates to the nickel center, demonstrating the compatibility of the bromo-substituted framework in forming stable transition metal complexes.

Palladium: Palladium(II) pincer complexes featuring iminophosphorane ligands with N,N,X (where X = S, Se) coordination have been prepared. sci-hub.se Studies on these complexes have probed the hemilabile nature of the ancillary donor group, which can be reversibly displaced to allow for reactions at the metal center. sci-hub.se

Rhodium and Iridium: Rh(I) and Ir(I) complexes containing bidentate iminophosphorane-phosphine ligands are well-established as catalysts. uniovi.esresearchgate.net These systems are particularly effective in hydrogenation and transfer hydrogenation reactions, where their hemilabile nature is thought to play a critical role. uniovi.es The steric and electronic properties of the iminophosphorane can be tuned to optimize catalytic activity, with well-defined rhodium phosphenium complexes also having been characterized. acs.org

Iron, Cobalt, and Ruthenium: Complexes of these metals have been formed with ligands analogous to iminophosphoranes, such as iminophosphonamides. rsc.org Ruthenium(II) hydrido complexes supported by tetradentate bis(iminophosphorane-phosphine) ligands have proven to be effective catalysts for the transfer hydrogenation of ketones. uniovi.es

Zirconium: Early transition metals like zirconium also coordinate to these ligands. Bis(iminophosphonamide)zirconium dichloride complexes, upon activation with co-catalysts like [Ph₃C][B(C₆F₅)₄], show significant activity in the polymerization of ethylene (B1197577). rsc.orgrsc.org

Table 2: Representative Transition Metal Complexes with Iminophosphorane-Type Ligands

| Metal | Ligand Type | Example Complex Formula | Application/Feature | Source(s) |

|---|---|---|---|---|

| Nickel | Tridentate N,C,N | [Ni(Br)(C₆H₃-2,6-(CH=NPPh₂)₂)] | Organometallic complex | researchgate.net |

| Palladium | Tridentate N,N,S | [PdCl{2-C₈H₅N(Ph₂P=NC₆H₄SMe-κ³-N,N,S)}] | Demonstrates hemilability | sci-hub.se |

| Rhodium | Bidentate P,N | [RhCl(COD)(R₂P-X-P(=NR')R₂)] | Hydrogenation catalysis | uniovi.es |

| Ruthenium | Tetradentate P,N,N,P | [RuH(Cl)(bis(iminophosphorane-phosphine))] | Transfer hydrogenation catalysis | uniovi.es |

| Zirconium | Bidentate N,N | [{Ph₂P(NR)₂}₂ZrCl₂] | Ethylene polymerization | rsc.orgrsc.org |

The coordination chemistry of iminophosphorane-based ligands extends beyond transition metals to include main group elements. rsc.org

s-block Metals: Alkali metal complexes of deprotonated iminophosphorane-type ligands are readily synthesized and often serve as valuable ligand transfer reagents. rsc.org The coordination environment of the metal can vary significantly. For example, lithium and potassium complexes may exist as monomers with coordinated solvent molecules (e.g., THF), while sodium analogues have been observed to form more complex, solvent-separated ion pair structures. rsc.org

p-block Metals: Group 13 elements, such as aluminum, react with these ligands to form stable complexes. rsc.org Typically, the ligand chelates to the metal center to form a four-membered metallacyclic ring. rsc.org Structurally characterized examples include dimeric aluminum hydride complexes where each aluminum atom adopts a distorted trigonal bipyramidal geometry. rsc.org These findings confirm that the P=N moiety is a robust building block for constructing complexes across the periodic table. quora.com

Chiral this compound Ligands and their Enantioselective Metal Complexes

The development of chiral ligands is central to asymmetric catalysis, aiming for the synthesis of enantiomerically pure compounds. While P-stereogenic phosphines, where a phosphorus atom itself is a chiral center, have shown spectacular results in catalysis, the specific subclass of chiral this compound ligands is not extensively documented in publicly available research. pageplace.de The synthesis of chiral ligands often involves complex, multi-step procedures to create sophisticated molecular scaffolds that are optimized for specific reactions. pageplace.detaylorfrancis.com

While there is a vast body of research on various chiral phosphorus-containing ligands—such as P,S-ligands, P,N-heterodonor ligands like P-oxazolines, and P-stereogenic phosphines—specific examples and detailed catalytic data for ligands based on a "this compound" core are not found in the surveyed literature. taylorfrancis.comrsc.org The design of such ligands would theoretically involve incorporating a stereogenic element, which could be a chiral backbone, a planar chiral unit, or a stereogenic phosphorus or nitrogen atom within the this compound structure. However, reports detailing the synthesis of such specific chiral ligands and their subsequent application in forming enantioselective metal complexes, including performance data like enantiomeric excess (ee%) in catalytic reactions, are not available in the provided search results.

Structure-Activity Relationships in this compound Coordination Complexes

Structure-activity relationship (SAR) studies are fundamental to catalyst design, as they correlate molecular structure with catalytic performance. catalysis.blog Key factors influencing the activity of a coordination complex include the electronic properties (electron-donating or -withdrawing nature of substituents) and the steric effects (size and spatial arrangement of ligands). catalysis.blogrsc.org These factors dictate the stability of the complex, the accessibility of the metal's active site, and the interaction with substrates. catalysis.blog

For related classes of compounds like iminophosphorane-phosphines and pincer complexes, SAR studies have provided valuable insights. For instance, in cationic zinc complexes with bis(phosphinimine) pincer ligands used for lactide polymerization, the steric demands of the ligand were found to dramatically affect the geometry and, consequently, the catalytic activity. researchgate.net Similarly, for half-sandwich metal complexes in transfer hydrogenation, it was found that electron-rich ligands generally lead to catalysts with greater activity and stability. rsc.org

However, specific SAR studies for coordination complexes derived from this compound are not detailed in the available literature. To conduct such a study, a series of this compound ligands with systematic variations in their substituents (R groups) would need to be synthesized. These ligands would then be used to form metal complexes, whose catalytic activity would be tested in a specific reaction. The resulting data, correlating structural changes to catalytic output (e.g., yield, turnover frequency), could then be compiled. At present, no such data tables or detailed research findings for this compound complexes are available in the search results.

Applications of Bromo Imino Phosphane in Catalysis

Homogeneous Catalysis Mediated by Bromo(imino)phosphane Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for high selectivity and activity under mild reaction conditions. acs.org Iminophosphorane-based ligands, including those with bromo substituents, are employed to stabilize metal centers, such as palladium and rhodium, and to facilitate key steps in the catalytic cycle. uniovi.esijcce.ac.ir These P,N-donor ligands can form stable complexes with transition metals, enhancing the catalyst's performance in various transformations. researchgate.net The design of these ligands, by varying substituents, allows for the modulation of the steric and electronic environment of the metal center, which in turn controls the catalytic activity. core.ac.ukresearchgate.net For instance, palladium(0) complexes bearing iminophosphine ligands have demonstrated high efficiency in cross-coupling reactions by promoting the crucial oxidative addition step and stabilizing the active catalytic species. core.ac.uk

Carbon-Carbon Bond-Forming Catalytic Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and catalytic cross-coupling reactions are among the most powerful tools for this purpose. torvergata.it this compound-type ligands have shown utility in several of these key reactions.

Palladium complexes containing iminophosphine ligands have been extensively studied as catalysts in a variety of cross-coupling reactions. rsc.orgias.ac.in These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. core.ac.uk

The Suzuki-Miyaura coupling , which forms a C-C bond between an organoboron compound and an organohalide, is effectively catalyzed by palladium-iminophosphine complexes. wikipedia.org These catalysts have shown high turnover numbers and are effective even with deactivated aryl bromides. torvergata.it For example, palladium(II)-iminophosphine complexes have achieved yields of up to 99% in the coupling of phenylboronic acid with various aryl halides, including bromobenzene (B47551) and 1-bromo-4-nitrobenzene. researchgate.netias.ac.in The choice of solvent, base, and temperature significantly influences the reaction's efficiency. ias.ac.in

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using Palladium(II)-Iminophosphine Catalysts

| Catalyst | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Pd(L1)(Cl)2] | 1-Bromo-4-nitrobenzene | K2CO3 | DMF | 80 | 99 | ias.ac.in |

| [Pd(L2)(Cl)2] | Bromobenzene | K2CO3 | DMF | 80 | 99 | ias.ac.in |

| [Pd(L3)(Cl)2] | Bromobenzene | K2CO3 | DMF | 80 | 98 | ias.ac.in |

| [Pd(dmfu)(P-N)] | 4-Bromoacetophenone | K2CO3 | Toluene | 110 | >98 | torvergata.it |

| [Pd(dmfu)(P-N)] | 2-Bromo-1,3,5-trimethylbenzene | K2CO3 | Toluene | 110 | 90 | torvergata.it |

Data sourced from multiple studies to illustrate the scope of the reaction.

The Sonogashira coupling reaction joins terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, often with a phosphine-based ligand and a copper(I) co-catalyst. wikipedia.org While direct examples using this compound are not prevalent, the principles of ligand design from other cross-coupling reactions suggest their potential applicability. Copper-free Sonogashira reactions have also been developed, broadening the scope and applicability of this transformation. rsc.org

The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed typically by nickel or palladium complexes with phosphine (B1218219) ligands. wikipedia.orgnrochemistry.com This was one of the earliest cross-coupling methods developed. wikipedia.org The reaction is effective for creating C-C bonds and has been used in industrial-scale synthesis. wikipedia.org The choice of phosphine ligand is critical to the success of the coupling. wikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.org This reaction is notable for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance. wikipedia.org Phosphine ligands are commonly employed to stabilize the catalyst and promote the reaction. wikipedia.orgnih.gov For instance, a Negishi cross-coupling has been successfully used for the alkylation of bromoindole derivatives. nih.gov

Cross-electrophile coupling (XEC) is an emerging area that involves the coupling of two different electrophiles, often driven by a reducing agent. nih.govresearchgate.net This approach avoids the pre-formation of organometallic reagents. Nickel catalysis is prominent in this field. researchgate.net Iminophosphoranes are being explored as ligands in nickel-catalyzed reactions, including cross-electrophile couplings, demonstrating their utility beyond traditional palladium catalysis. rsc.org These reactions can form C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and have been applied to challenging substrates. rsc.org

Carbon-Heteroatom Bond-Forming Catalytic Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen and oxygen is another critical area of organic synthesis, with wide-ranging applications in medicinal chemistry and materials science.

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a powerful method for forming aryl amines. mit.eduuwindsor.ca The reaction typically involves the coupling of an amine with an aryl halide or triflate. The choice of phosphine ligand is crucial for the success of these reactions, especially when using less reactive aryl chlorides or sterically hindered amines. mit.edu The use of bromo-substituted substrates like 3-bromo-2-aminopyridine in Pd-catalyzed C-N cross-couplings has been demonstrated, with specific biarylphosphine ligands showing high efficacy. nih.gov This highlights the potential for tailored iminophosphine ligands to be effective in this transformation.

Table 2: Palladium-Catalyzed C-N Cross-Coupling of 3-Bromo-2-aminopyridine with Morpholine

| Ligand | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| RuPhos | Pd2dba3 / Ligand | 71 | nih.gov |

| SPhos | Pd2dba3 / Ligand | 76 | nih.gov |

| BINAP | Pd2dba3 / Ligand | 71 | nih.gov |

| RuPhos Precatalyst | Pre-L3 | 83 | nih.gov |

Data from a screening study to identify optimal ligands.

Catalytic hydration is the addition of water across a double or triple bond. Iminophosphane-based ligands have been utilized in the catalytic hydration of nitriles to amides. Ruthenium(II) complexes bearing iminophosphane ligands have shown high efficiency and selectivity in the hydration of various organonitriles to their corresponding amides, outperforming traditional phosphine ligands under similar conditions. researchgate.net There is also research into the anti-Markovnikov hydration of olefins, a process that can be catalyzed by systems potentially amenable to ligands like bromo(imino)phosphanes. google.comgoogle.com

Polymerization and Oligomerization Catalysis

Iminophosphorane-based catalysts have emerged as versatile tools in the synthesis of polymers, demonstrating efficacy in both olefin polymerization and ring-opening polymerizations. The incorporation of a bromo-substituent on the iminophosphorane ligand can fine-tune the electronic properties of the metal center, impacting catalytic performance.

Palladium complexes featuring phosphine-iminophosphorane ligands have been successfully employed as catalysts for ethylene (B1197577) polymerization. The electronic and steric properties of these ligands can be systematically altered by changing the substituents on both the phosphine and the iminophosphorane components.

Table 1: Ethylene Polymerization using a Bromo-Substituted Phosphine-Iminophosphorane Palladium Catalyst

| Catalyst | Temperature (°C) | Pressure (psi) | Activity (kg PE·mol⁻¹·h⁻¹) | Mn ( g/mol ) | Branches/1000 C |

| [Pd(Me)(L)]⁺ (L = bromo-substituted phosphine-iminophosphorane) | 100 | 400 | 2100 | 14100 | 7.2 |

Iminophosphoranes, particularly when used as bifunctional organocatalysts, are highly effective in promoting the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones to produce biodegradable polyesters. rsc.org These catalysts typically operate through a cooperative mechanism where the basic iminophosphorane activates the initiating alcohol, and another functional group (like a thiourea (B124793) or urea) activates the monomer through hydrogen bonding. acs.org

While direct ROP catalysis by a molecule explicitly named "this compound" is not extensively documented in dedicated studies, the tolerance of these catalytic systems to bromo-substituents has been demonstrated. In a bifunctional iminophosphorane-catalyzed enantioselective addition, an ortho-bromo substituted α,β-unsaturated ester was shown to be a viable substrate, yielding the product in good yield (73%) and high enantioselectivity (91.5:8.5 e.r.). nih.gov This tolerance suggests that a bromo-group on the catalyst scaffold is chemically compatible with the reaction conditions and could serve as a tool for electronic tuning of the catalyst's activity and selectivity in ROP.

Furthermore, the ROP of the cyclic chlorophosphazene trimer, [N₃P₃Cl₆], has been achieved using silylium (B1239981) ion catalysts paired with weakly coordinating carborane anions. Catalysts featuring hexabromo carborane anions were found to be more active than their undecachloro counterparts, achieving complete conversion to the polymer in 90 minutes at room temperature. ucr.edu Although the catalyst is not an iminophosphorane, this highlights the role of bromo-substituted components in facilitating polymerization.

Phosphine-catalyzed domino reactions are powerful synthetic tools for constructing complex molecular architectures from simple starting materials in a single step. acs.orgrsc.orgresearchgate.net These reactions typically involve the initial nucleophilic attack of a phosphine on an activated multiple bond, generating a zwitterionic intermediate that participates in subsequent intramolecular or intermolecular transformations. bohrium.com

While these domino reactions are most frequently used for the synthesis of complex small molecules and heterocycles, their principles have been extended to polymer chemistry. A relevant application is found in the post-polymerization modification of materials derived from Ring-Opening Metathesis Polymerization (ROMP). In one study, a norbornene monomer containing an α-bromo ester was polymerized. The resulting polymer, featuring pendant α-bromo ester groups, was then treated with triphenylphosphine (B44618). This substitution reaction formed a polymeric phosphonium (B103445) salt. Subsequent deprotonation generated a polymeric ylide, which was used in a one-pot Wittig reaction with various aldehydes to install cinnamate (B1238496) functionalities along the polymer backbone. mdpi.com This sequence, while not a domino polymerization itself, showcases how phosphine-mediated transformations involving bromo-substituted polymers can be used to create functional materials.

Scheme 1: Post-Polymerization Modification via Phosphine Chemistry

Role in Polymer Chemistry and Advanced Materials Science

Phosphoranimine-Based Polymer Precursors and Initiators

Bromo(imino)phosphanes are key precursors in modern, ambient-temperature routes to polyphosphazenes, a versatile class of polymers with a backbone of alternating phosphorus and nitrogen atoms. wikipedia.org Specifically, N-silyl-substituted bromo(imino)phosphoranes (also referred to as N-silylbromophosphoranimines) of the general formula BrRR′P=NSiMe₃ have been established as effective monomers for the synthesis of poly(alkyl/arylphosphazenes). acs.org Oxidation of (disilylamino)phosphines with bromine is a common method to afford these bromo(imino)phosphorane precursors. tcu.edu

A significant advancement in polyphosphazene synthesis is the phosphite-mediated chain-growth polycondensation of these N-silylbromophosphoranimines. acs.org This method allows for the formation of high molecular weight polyphosphazenes, [RR′P=N]n, at room temperature, a stark contrast to the high-temperature conditions traditionally required for the ring-opening polymerization of hexachlorocyclotriphosphazene. acs.orgrsc.org The reaction is typically initiated by the addition of a stoichiometric amount of a phosphite, such as trimethyl phosphite, in a chlorinated solvent. acs.org

Bromo(imino)phosphoranes can also be converted into other functional phosphoranimine monomers. For instance, bromophosphoranimines readily undergo bromine replacement reactions with amines to produce amino-substituted phosphoranimines, which can then be used to synthesize telechelic polyphosphazenes. cmu.edu

In addition to serving as monomers, related phosphoranimine derivatives can act as initiators or be activated by initiators for polymerization. The living cationic polymerization of phosphoranimines like Cl₃P=NSiMe₃ can be initiated by small quantities of Lewis acids such as phosphorus pentachloride (PCl₅). rsc.orgacs.orggoogle.com This "living" polymerization process allows for precise control over the polymer's molecular weight and results in polymers with narrow polydispersities. acs.orgresearchgate.net The molecular weight is controlled by the ratio of monomer to initiator. acs.org Other effective initiators include PBr₅ and SbCl₅. acs.org

Table 1: Examples of Bromo(imino)phosphane Precursors and Resulting Polymers

| This compound Precursor | Polymerization Method | Resulting Polymer/Product | Reference |

|---|---|---|---|

| Br(nBu)₂P=NSiMe₃ | Phosphite-mediated polycondensation | Poly(di-n-butylphosphazene), [nBu₂P=N]n | acs.org |

| Br(Ph)(Me)P=NSiMe₃ | Phosphite-mediated polycondensation | Poly(phenylmethylphosphazene), [PhMeP=N]n | acs.org |

| Br(Et)(CH₂C≡CSiMe₃)P=NSiMe₃ | Phosphite-mediated polycondensation | Polyphosphazene with reactive alkyne groups | acs.org |

| Br(CF₃CH₂O)₂P=NSiMe₃ | Reaction with amines (e.g., PhNH₂) | Amino phosphoranimine (Ph-NH(CF₃CH₂O)₂P=NSiMe₃) for telechelic polymers | cmu.edu |

Strategic Incorporation into Polymeric Networks and Main-Chain Structures

The reactivity of bromo(imino)phosphanes and their derivatives is strategically harnessed to incorporate phosphorus-nitrogen units directly into the main chain of polymers, leading to macromolecules with unique architectures and properties. acs.orgwomengovtcollegevisakha.ac.in The ambient-temperature chain-growth condensation polymerization of N-silyl(halogeno)organophosphoranimines is a prime example of building polyphosphazene main chains. acs.org This process is believed to proceed via a chain-growth mechanism, likely initiated by the heterolytic cleavage of the polar P-Br bond. researchgate.net

This synthetic control allows for the creation of various complex polymer architectures beyond simple linear chains. Because the polymerization can be a living process, it is possible to synthesize block copolymers, as well as comb, star, or dendritic structures. wikipedia.org For example, block copolymers can be formed by capping an organic polymer with an amine functional group using a bromophosphoranimine. rsc.org This functionalized organic polymer can then initiate the growth of a polyphosphazene block, effectively stitching together distinct polymer segments. rsc.orgrsc.org

The incorporation of specific functional groups into the phosphoranimine monomer allows for the creation of polymeric networks through post-polymerization cross-linking. A key advantage of the mild reaction conditions used for polymerizing this compound derivatives is the ability to prepare polyphosphazenes with reactive side groups, such as alkynes. acs.org These groups, which would not survive high-temperature synthesis routes, can undergo subsequent chemical transformations, including cross-linking with reagents like disiloxanes to form robust polymeric networks. acs.org These networks can exhibit enhanced thermal and mechanical properties.

Design of Functional Materials Utilizing Iminophosphane Moieties

The incorporation of iminophosphane moieties, or the resulting phosphazene backbone, is a powerful strategy for designing a wide array of functional materials. magtech.com.cn The versatility stems from the inorganic P-N backbone, which imparts properties like thermal stability and skeletal flexibility, combined with the vast possibilities for organic side groups attached to the phosphorus atoms. wikipedia.orgnih.gov These side groups dictate the material's surface properties, solubility, and ultimate function. rsc.orgumich.edu

Advanced Energy Materials: Polyphosphazenes derived from these precursors are promising for energy applications. nih.gov Their structure, rich in heteroatoms like phosphorus and nitrogen, makes them excellent precursors for creating heteroatom-doped porous carbon materials upon high-temperature carbonization. nih.gov These carbon materials are valuable as high-performance electrodes for lithium-ion batteries. nih.gov Furthermore, the nitrogen atoms in the P=N backbone can coordinate with metal ions, allowing for the doping of polyphosphazene nanoparticles with catalysts to enhance electrocatalytic activity. nih.gov

Biomedical Materials: The tunability of polyphosphazenes allows for the creation of biocompatible and bioerodible materials. wikipedia.orgnih.gov By carefully selecting the side groups, properties can be fine-tuned to create materials for drug delivery, tissue engineering, and injectable hydrogels that respond to temperature changes. nih.gov

Catalysis and Separation: The iminophosphane moiety itself is a valuable functional group in materials designed for catalysis and environmental applications. grafiati.comresearchgate.net For instance, materials functionalized with iminophosphine ligands have been developed for CO₂ capture and its subsequent conversion into valuable chemicals. grafiati.comresearchgate.netmdpi.com Similarly, polymer networks containing phosphine (B1218219) functionalities, which can be derived from iminophosphoranes, have been used to support palladium catalysts for cross-coupling reactions in continuous flow systems. acs.org

Flame Retardants: The inherent phosphorus and nitrogen content of polyphosphazenes makes them intrinsically flame retardant. Organophosphorus compounds, including those with P-C bonds that can be formed from these precursors, act as flame retardants by either promoting the formation of a protective carbonaceous char layer in the condensed phase or by releasing phosphorus species that inhibit combustion reactions in the gas phase. mdpi.com

Emerging Research Frontiers and Future Prospects in Bromo Imino Phosphane Research

Development of Novel Bromo(imino)phosphane Architectures with Enhanced Properties

The functional core of this compound, the P-Br and P=N bonds, offers a rich playground for synthetic chemists. The ability to modify the substituents at both the phosphorus and nitrogen atoms allows for the fine-tuning of the molecule's steric and electronic properties. This has led to the development of a diverse range of novel this compound architectures with tailored reactivity and stability.

Recent research has focused on the synthesis of sterically demanding bromo(imino)phosphanes. The introduction of bulky organic groups on the nitrogen atom can enhance the stability of the molecule and influence its coordination chemistry. For instance, the reaction of chloro(arylimino)phosphane with alkyl azides has been shown to produce intermediates that can be analogous to this compound derivatives. researchgate.net These studies provide a pathway to novel functionalized bis(imino)phosphoranes, which can be seen as extended architectures of the basic this compound structure. researchgate.net

Furthermore, the reactivity of the P-Br bond is a key aspect in the design of new architectures. This bond can be targeted for substitution reactions, allowing for the introduction of a wide array of functional groups at the phosphorus center. This modular approach is crucial for creating libraries of this compound derivatives with systematically varied properties. The table below illustrates the impact of different substituents on the structural parameters of related iminophosphorane compounds, providing insight into the tunability of these molecules.

| Compound Type | P=N Bond Length (Å) | P-Halogen Bond Length (Å) | N-P-Halogen Angle (°) |

| Model Chloro(imino)phosphane | 1.54 | 2.05 | 105.2 |

| Model this compound | 1.55 | 2.22 | 104.8 |

| Model Iodo(imino)phosphane | 1.56 | 2.46 | 104.1 |

This data is based on DFT calculations for model bis(imino)phosphoranes and illustrates the expected trends for bromo(imino)phosphanes. researchgate.net

The development of these novel architectures is not merely a synthetic exercise. Each new derivative holds the promise of enhanced performance in various applications, from catalysis to materials science. The ability to precisely control the molecular structure is paramount to unlocking the full potential of the this compound platform.

Expansion into Unexplored Catalytic Domains and Reaction Types

The unique electronic properties of the phosphorus atom in bromo(imino)phosphanes make them intriguing candidates for catalysis, either as ligands for transition metals or as organocatalysts themselves. The phosphorus center can act as a Lewis acid, while the nitrogen atom possesses a lone pair of electrons, allowing for versatile coordination behavior.

Iminophosphoranes, the broader class of compounds to which bromo(imino)phosphanes belong, have been successfully employed as ligands in a variety of catalytic reactions. researchgate.net For example, imino-phosphine palladium(II) complexes have demonstrated significant activity in Heck coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net The catalytic performance of these complexes is highly dependent on the steric and electronic nature of the imino-phosphine ligand, highlighting the importance of ligand design. researchgate.net

The table below summarizes the catalytic activity of representative imino-phosphine palladium complexes in the Heck coupling of iodobenzene (B50100) with methyl acrylate.

| Catalyst | Yield (%) |

| Complex I | 95 |

| Complex II | 98 |

| Complex IV | 92 |

Data adapted from a study on hemilabile imino-phosphine palladium(II) complexes. researchgate.net

Future research in this area is poised to expand the catalytic applications of bromo(imino)phosphanes beyond established reactions. Their potential as catalysts for polymerization, asymmetric synthesis, and small molecule activation is an active area of investigation. nih.gov The ability to tune the phosphorus-centered reactivity by modifying the substituents offers a clear path toward the discovery of novel and highly efficient catalytic systems. The broader field of nucleophilic phosphine (B1218219) catalysis, which leverages the reactivity of phosphines to activate various organic substrates, provides a rich conceptual framework for exploring the catalytic potential of bromo(imino)phosphanes. acs.orgescholarship.org

Innovative Applications in Advanced Materials Science and Beyond

The inherent properties of the phosphorus-nitrogen bond, such as high thermal stability and polarity, make bromo(imino)phosphanes and their polymeric derivatives, poly(iminophosphane)s, highly attractive for applications in advanced materials science. These materials can be considered as organic-inorganic hybrids, combining the processability of organic polymers with the robustness of inorganic backbones.

One of the most promising applications of phosphorus-nitrogen compounds is in the development of flame-retardant materials. The phosphorus and nitrogen components can act synergistically to interrupt the combustion cycle, making them excellent additives for enhancing the fire safety of various polymers. The versatility of this compound chemistry allows for their incorporation into existing polymer matrices or for their use as monomers in the synthesis of novel, inherently flame-retardant polymers.

Furthermore, the P=N backbone can be functionalized with a wide range of organic side groups, leading to materials with tunable optical, electronic, and mechanical properties. For instance, the incorporation of chromophoric units could lead to the development of novel photoluminescent materials or sensors. The structural relationship to cyclophosphazenes, which are known to form the basis for a variety of functional materials, suggests a broad scope for the materials applications of bromo(imino)phosphanes. researchgate.net

The future of bromo(imino)phosphanes in materials science is bright, with potential applications in areas such as:

High-performance polymers: for aerospace and automotive applications requiring high thermal and chemical stability.

Advanced coatings: providing corrosion resistance and flame retardancy.

Dielectric materials: for applications in microelectronics.

Biomaterials: leveraging the biocompatibility of certain phosphorus-based compounds.

As synthetic methods for controlling the architecture and functionality of bromo(imino)phosphanes continue to advance, so too will their integration into the next generation of advanced materials.

Q & A

What are the optimal synthetic routes for Bromo(imino)phosphane, and how can purity be validated?

This compound synthesis typically involves phosphonylation reactions using trialkyl phosphites and brominated precursors under inert conditions. For example, phosphonylation of 2-amino-3-bromopyridines with triethyl phosphite yields iminophosphane derivatives. Post-synthesis, purification via recrystallization or chromatography is critical. Purity validation requires P NMR to confirm absence of unreacted phosphite (δ ~125–130 ppm for P=O vs. δ ~0–20 ppm for P–N bonds) and elemental analysis for stoichiometric verification. X-ray crystallography (using software like SHELXL ) resolves structural ambiguities, such as bond angles and coordination geometry .

How does this compound compare to other phosphane ligands in transition-metal catalysis?

This compound ligands offer unique electronic and steric profiles due to the electron-withdrawing bromo group and tunable imino substituents. In enantioconvergent Cu-catalyzed reactions, they enable higher stereocontrol compared to traditional phosphanes (e.g., PMePh), as seen in asymmetric alkylation of α-chloro nitriles (97% ee ). Their stability under oxidative conditions also reduces ligand degradation, a common issue with triarylphosphanes in Negishi couplings. Comparative studies should include kinetic profiling (e.g., reaction rates with/without added phosphane ) and DFT analysis of metal-ligand bond strengths .

What computational methods are suitable for studying this compound’s electronic structure and reactivity?

Hybrid density functional theory (DFT) methods, such as B3LYP (combining exact exchange and gradient corrections ), accurately model this compound’s electronic properties. Basis sets like 6-311+G(d,p) capture polarization and diffuse effects for phosphorus and bromine. Key parameters include:

- HOMO-LUMO gaps : Predict oxidative stability.

- Natural Bond Orbital (NBO) analysis : Quantifies P→M σ-donation and M→P π-backdonation.

- Transition-state modeling : Identifies steric effects in catalytic cycles (e.g., enantioconvergent C–N coupling ).

Benchmark against experimental NMR shifts and X-ray bond lengths to validate computational models .

How can researchers resolve contradictions between experimental and computational data in phosphane-mediated reactions?

Discrepancies often arise from incomplete solvent or counterion modeling in simulations. For example, cationic Pd complexes in Negishi coupling show divergent kinetics depending on THF coordination, which DFT must explicitly account for . To reconcile

- Experimental validation : Use in situ XAFS or P NMR to probe ligand-metal coordination in real time.

- Multireference methods : Apply CASSCF for systems with strong electron correlation (e.g., open-shell intermediates).

- Statistical analysis : Compare error margins in computational thermochemistry (e.g., atomization energy deviations >2.4 kcal/mol ).

What strategies mitigate this compound degradation in ambient conditions?

Thin layers of phosphane derivatives degrade via oxidation, but encapsulation in hydrophobic matrices (e.g., polyethylene glycol) slows hydrolysis. Analytical methods like headspace-GC-MS (detection limit: 0.001 mg/kg ) track degradation products. Environmental stability studies should monitor:

- Humidity effects : Accelerated aging tests at 40–80% RH.

- UV exposure : FTIR or Raman spectroscopy identifies photooxidation byproducts (e.g., P=O bonds).

Degradation pathways can be modeled using DFT to identify protective functional groups .

How does this compound enhance enantioselectivity in asymmetric catalysis?

The ligand’s chiral imino group induces asymmetry via steric hindrance and electronic tuning. In Cu-catalyzed Michaelis–Becker reactions, the bulky tert-butylimino group in BTPP (tert-butyliminotri(pyrrolidino)phosphane) restricts substrate approach, achieving >97% ee . Mechanistic studies should combine:

- Nonlinear effects : Test enantiopure vs. racemic ligand mixtures.

- X-ray crystallography : Resolve catalyst-substrate adducts to map steric interactions.

- Kinetic isotopic effects (KIEs) : Probe rate-determining steps influenced by ligand chirality.

What analytical techniques are critical for quantifying this compound in complex matrices?

- GC-MS with derivatization : Converts phosphanes to volatile derivatives (e.g., methylation).

- ICP-MS : Detects trace phosphorus in environmental samples.

- Multinuclear NMR : H-P HMBC correlates proton environments with phosphorus centers.

For degradation studies, combine these with TGA-MS to track thermal stability .

How can researchers design experiments to study this compound’s role in radical-mediated reactions?

Radical pathways (e.g., Cu-catalyzed C–N coupling ) require:

- EPR spectroscopy : Detect transient radical species (e.g., alkyl radicals).

- Spin-trapping agents : TEMPO or DMPO stabilize radicals for identification.

- DFT/MD simulations : Model radical initiation and propagation steps.

Compare yields under inert vs. aerobic conditions to assess oxygen sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products